molecular formula C16H25ClN2O3S B2409704 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 953142-56-8

5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2409704
CAS RN: 953142-56-8
M. Wt: 360.9
InChI Key: UJFQGWFOFZRVSY-UHFFFAOYSA-N
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Description

5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as S 15535 and belongs to the family of sulfonylarylalkylamines.

Scientific Research Applications

Synthesis and Pharmacological Activities

A series of benzensulfonamides, including compounds structurally related to 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, have been synthesized and characterized. These compounds have been explored for various pharmacological activities, such as anti-HIV and antifungal activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their potential anti-HIV and antifungal properties (Zareef et al., 2007).

Fluorescence and Spectroscopic Studies

Related compounds have also been used in fluorescence and spectroscopic studies. For example, the synthesis of N-(2-methoxy-8-quinolyl)-4-methylbenzenesulfonamide and its isomers has been described. These compounds showed significant changes in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential applications in fluorescence studies and the development of specific fluorophores (Kimber et al., 2003).

Anticancer Research

New dibenzenesulfonamides, structurally similar to this compound, have shown potential as anticancer drug candidates. These compounds were synthesized and tested for their cytotoxic effects on various tumor cell lines. They demonstrated the ability to induce apoptosis and autophagy pathways in cancer cells, as well as inhibit carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Electrochemical and Spectroelectrochemical Properties

Related benzenesulfonamides have been studied for their electrochemical and spectroelectrochemical properties. These studies involve the synthesis and characterization of novel compounds and their metallophthalocyanine derivatives, providing insights into their potential applications in electrochemical sensors and devices (Kantekin et al., 2015).

properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQGWFOFZRVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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